

Ilginatinib (NS-018): A Technical Guide to its ATP-Competitive Inhibition of JAK2

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Compound of Interest		
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Abstract

Ilginatinib (also known as NS-018) is a potent, orally bioavailable, small-molecule inhibitor of Janus kinase 2 (JAK2).[1] It functions via an ATP-competitive mechanism, demonstrating high selectivity for JAK2 over other JAK family members and various other kinases.[1][2] Developed for the treatment of myeloproliferative neoplasms such as myelofibrosis, **Ilginatinib** targets the dysregulated JAK-STAT signaling pathway that is a hallmark of these diseases.[3][4] Preclinical studies have demonstrated its ability to preferentially inhibit cells harboring the common JAK2V617F mutation.[5] Clinical investigations have established its pharmacokinetic and pharmacodynamic profile in patients, identifying a therapeutic dose with manageable safety.[4] [6] This guide provides an in-depth overview of **Ilginatinib**'s mechanism of action, kinase inhibition profile, experimental protocols for its characterization, and its effects on downstream signaling.

Introduction: JAK/STAT Signaling in Myeloproliferative Neoplasms

The Janus kinase (JAK) family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central mediators of cytokine and growth factor signaling. This signaling is critical for hematopoiesis and immune response. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is frequently dysregulated in myeloproliferative neoplasms (MPNs).[4] A significant number of patients with MPNs harbor an acquired somatic mutation in the JAK2 gene, most commonly a valine-to-phenylalanine substitution at position 617



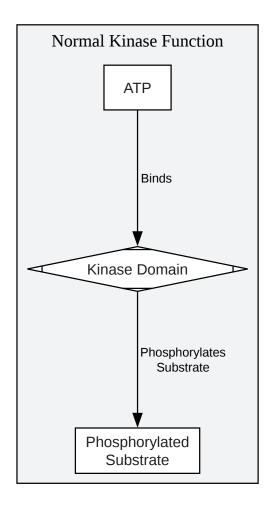
(JAK2V617F), which leads to constitutive, cytokine-independent activation of the kinase and downstream signaling pathways, resulting in uncontrolled cell proliferation.[3][5] **Ilginatinib** was specifically designed to inhibit this constitutively active signaling.

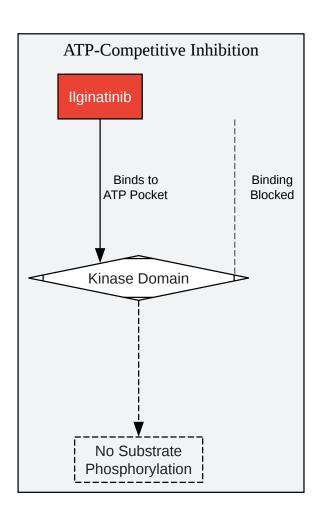
Core Mechanism: ATP-Competitive Inhibition of JAK2

Principle of ATP-Competitive Inhibition

ATP-competitive inhibitors are the most common class of kinase inhibitors.[7] These molecules are designed to bind to the ATP-binding pocket within the kinase catalytic domain. By occupying this site, the inhibitor physically prevents the binding of the endogenous substrate, adenosine triphosphate (ATP). This blockade prevents the phosphotransferase reaction, thereby inhibiting the phosphorylation of downstream protein substrates and interrupting the signaling cascade.[7]







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Figure 1: Mechanism of ATP-Competitive Inhibition.

Molecular Interactions and Selectivity

Ilginatinib is a highly selective inhibitor of JAK2.[1] X-ray co-crystal structure analysis has provided insight into its binding mode, revealing unique hydrogen-bonding interactions between **Ilginatinib** and the Gly993 residue of JAK2.[5] This specific interaction is believed to be a key determinant of its selectivity, particularly for the activated conformation of the JAK2V617F mutant kinase.[5] This preferential binding translates to greater potency against cells harboring the mutation compared to those with wild-type JAK2.[5] In addition to its primary target, **Ilginatinib** also demonstrates inhibitory activity against Src-family kinases, notably SRC and FYN.[1]



Quantitative Analysis of Kinase Inhibition

The potency and selectivity of **Ilginatinib** have been quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's effectiveness.

Table 1: Biochemical Potency of Ilginatinib Against JAK Family Kinases

This table summarizes the IC50 values from in vitro enzymatic assays.

Kinase Target	IC50 (nM)	Selectivity vs. JAK2	Reference
JAK2	0.72	-	[1]
Tyk2	22	31-fold	[1]
JAK1	33	46-fold	[1]
JAK3	39	54-fold	[1]

Table 2: Cellular Activity and Selectivity of Ilginatinib

This table presents the antiproliferative IC₅₀ values in Ba/F3 murine pro-B cells engineered to express either wild-type or mutant JAK2.

Cell Line	IC50 (nM)	V617F/WT Selectivity Ratio	Reference
Ba/F3-JAK2V617F	470	4.3-fold	[5]
Ba/F3-JAK2WT (IL-3 stimulated)	2000	-	[5]

Pharmacodynamics: Downstream Pathway Modulation

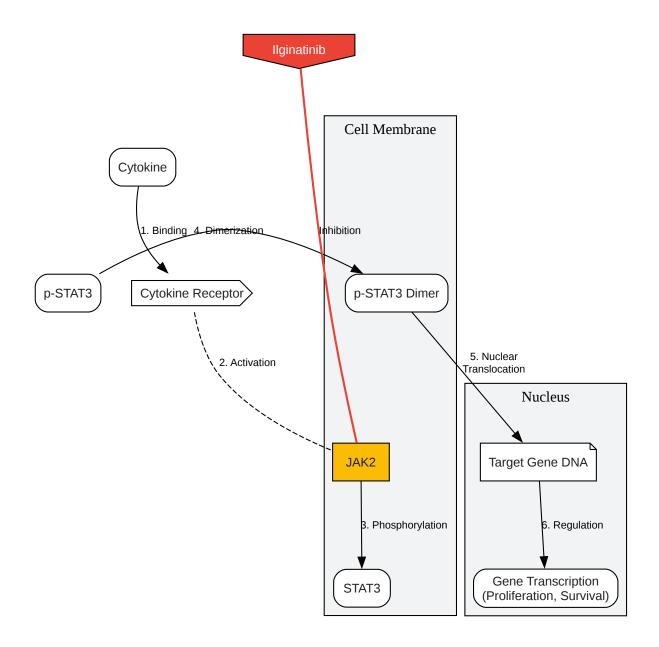


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By inhibiting JAK2, **Ilginatinib** effectively blocks the phosphorylation and subsequent activation of its primary downstream targets, the STAT proteins (primarily STAT3 and STAT5).[1] In a normal state, upon cytokine binding, JAK2 phosphorylates the intracellular domain of the receptor, creating docking sites for STATs. JAK2 then phosphorylates the recruited STATs, which subsequently dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression. **Ilginatinib**'s inhibition of JAK2 prevents STAT phosphorylation, halting this entire cascade.[1]









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